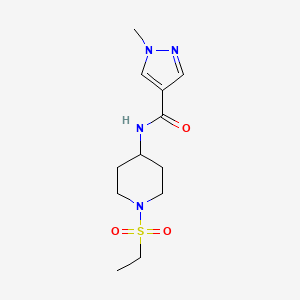![molecular formula C12H12ClFN4O B7528989 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol](/img/structure/B7528989.png)
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ACP-105, and it has been studied for its ability to bind to androgen receptors in the body.
作用機序
ACP-105 binds to androgen receptors in the body, which are responsible for regulating the growth and development of male sex organs and secondary sexual characteristics. By binding to these receptors, ACP-105 can stimulate the growth of muscle tissue and inhibit the growth of prostate cancer cells. ACP-105 has also been shown to suppress the production of luteinizing hormone, which is responsible for stimulating the production of testosterone in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACP-105 are primarily related to its ability to bind to androgen receptors in the body. ACP-105 has been shown to stimulate the growth of muscle tissue, increase bone density, and improve physical performance in animal models. It has also been shown to inhibit the growth of prostate cancer cells and suppress sperm production in male animals.
実験室実験の利点と制限
ACP-105 has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity and yield. It has also been shown to have potent and selective effects on androgen receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, there are also limitations to the use of ACP-105 in lab experiments. It is a relatively new compound, and there is still much that is unknown about its long-term effects on the body. Additionally, the effects of ACP-105 on human subjects have not been extensively studied, which limits its potential applications in clinical settings.
将来の方向性
There are several future directions for research on ACP-105. One potential area of research is the development of ACP-105 analogs that have improved pharmacokinetic properties and reduced toxicity. Another potential area of research is the study of the long-term effects of ACP-105 on the body, particularly with regard to its effects on fertility and reproductive function. Additionally, ACP-105 could be studied for its potential use in the treatment of other conditions, such as osteoporosis and muscle wasting diseases. Overall, ACP-105 is a promising compound that has the potential to make significant contributions to the fields of scientific research and medicine.
合成法
The synthesis of ACP-105 involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-amino-6-chloropyrimidine-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-fluoroaniline to form the desired product, ACP-105. The purity and yield of the product can be optimized by using different reaction conditions and purification methods.
科学的研究の応用
ACP-105 has been studied for its potential applications in various fields of scientific research. It has been shown to have anabolic effects on muscle tissue, which makes it a potential candidate for the treatment of muscle wasting diseases such as sarcopenia. ACP-105 has also been studied for its potential use in the treatment of prostate cancer, as it has been shown to inhibit the growth of prostate cancer cells. Additionally, ACP-105 has been studied for its potential use in male contraception, as it has been shown to suppress sperm production.
特性
IUPAC Name |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN4O/c13-10-5-11(18-12(15)17-10)16-6-9(19)7-3-1-2-4-8(7)14/h1-5,9,19H,6H2,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTFDRPTUKSSTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CNC2=CC(=NC(=N2)N)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazol-6-amine](/img/structure/B7528922.png)



![N-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]butanamide](/img/structure/B7528935.png)


![1-[4-(3H-benzimidazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7528967.png)
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7528970.png)
![[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]urea](/img/structure/B7528984.png)


![2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7529012.png)
